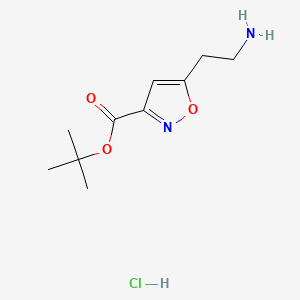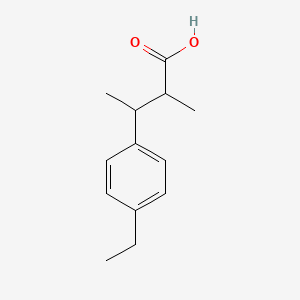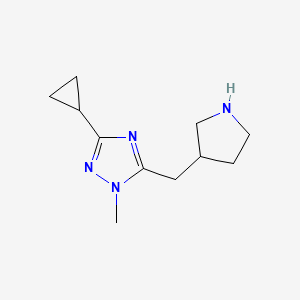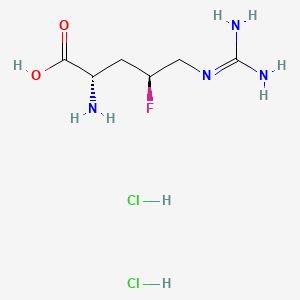![molecular formula C11H19NO2 B13482741 Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)
Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicyclo nonane core, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate typically involves the formation of the azabicyclo nonane core through a series of cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the carboxylate ester functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.
Análisis De Reacciones Químicas
Types of Reactions
rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
- rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Uniqueness
rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)10-5-8-3-4-9(10)7-12-6-8/h8-10,12H,2-7H2,1H3/t8-,9-,10+/m0/s1 |
Clave InChI |
UTTQXBYKQAJLQB-LPEHRKFASA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1CNC2 |
SMILES canónico |
CCOC(=O)C1CC2CCC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)







![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)


![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
